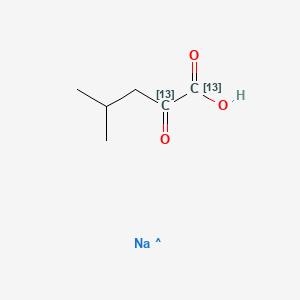

Alpha-ketoisocaproic acid-13C2 (sodium)

Description

Overview of Alpha-Ketoisocaproic Acid's Fundamental Role in Metabolism

Alpha-ketoisocaproic acid (α-KIC), also known as 4-methyl-2-oxovaleric acid, is a crucial intermediate in the metabolism of the essential branched-chain amino acid, leucine (B10760876). wikipedia.orgrupahealth.com Leucine metabolism is vital for numerous biological functions, and α-KIC is formed in the initial steps of this process through the action of the enzyme branched-chain amino acid aminotransferase. wikipedia.org This reaction involves the transfer of an amino group from leucine to alpha-ketoglutarate. wikipedia.org

The metabolic fate of α-KIC is diverse and depends on the tissue and the body's metabolic state. In muscle tissue, its production is linked to the synthesis of other amino acids like alanine (B10760859) and glutamate (B1630785). wikipedia.org In the liver, α-KIC can be converted into several important molecules, including cholesterol, acetyl-CoA, and isovaleryl-CoA, which is its main derivative. wikipedia.orgrupahealth.com The accumulation of α-KIC and other branched-chain keto acids in the body is a hallmark of Maple Syrup Urine Disease (MSUD), a serious inherited metabolic disorder. rupahealth.comcaymanchem.com

Rationale for 13C2 Labeling and Sodium Salt Formulation in Academic Studies

The specific labeling of alpha-ketoisocaproic acid with two Carbon-13 atoms (¹³C₂) provides distinct advantages for researchers. This double labeling pattern allows for more precise tracking and quantification by mass spectrometry, a technique that separates ions based on their mass-to-charge ratio. The increased mass from the two ¹³C atoms makes the labeled α-KIC and its subsequent metabolic products clearly distinguishable from their naturally occurring, unlabeled counterparts.

The use of the sodium salt form of α-KIC-¹³C₂ is primarily for practical reasons in a research setting. The sodium salt enhances the compound's stability and solubility in aqueous solutions, which is essential for its use in cell culture media and for administration in in vivo studies. This formulation ensures that the tracer can be effectively delivered to the biological system being investigated.

Detailed Research Findings

Research utilizing α-KIC as a tracer has provided significant insights into protein and amino acid metabolism. Studies have employed stable isotope-labeled versions of α-KIC to investigate the kinetics of leucine, providing data on whole-body and skeletal muscle protein turnover. nih.gov These tracer studies have helped to quantify the rates of protein synthesis and breakdown under various physiological conditions.

For instance, in studies of skeletal muscle, the infusion of labeled amino acid tracers allows for the measurement of the difference in tracer concentration between arterial and venous blood across a limb. This arteriovenous (A-V) balance method provides a direct measure of muscle protein synthesis and breakdown. youtube.com Furthermore, by labeling the carbon backbone of α-KIC, researchers can trace the oxidation of leucine, offering a window into how amino acids contribute to energy production during states like exercise. youtube.com

The data below summarizes key information about Alpha-Ketoisocaproic Acid and its labeled form.

| Property | Value |

| Compound Name | Alpha-ketoisocaproic acid |

| Synonyms | α-KIC, 4-methyl-2-oxovaleric acid, 2-oxoisocaproic acid |

| Molecular Formula | C₆H₁₀O₃ |

| Labeled Variant | Alpha-ketoisocaproic acid-13C2, sodium salt |

| Labeled Formula | (CH₃)₂CHCH₂¹³C(O)¹³COONa |

| Molecular Weight (Unlabeled) | 130.14 g/mol |

| Molecular Weight (1,2-¹³C₂, sodium salt) | 154.11 g/mol |

| Primary Metabolic Role | Intermediate in leucine metabolism |

| Key Enzyme in Formation | Branched-chain amino acid aminotransferase |

| Major Metabolic Products | Isovaleryl-CoA, Alanine, Glutamate, Cholesterol, Acetyl-CoA |

| Associated Metabolic Disorder | Maple Syrup Urine Disease (MSUD) |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H10NaO3 |

|---|---|

Molecular Weight |

155.12 g/mol |

InChI |

InChI=1S/C6H10O3.Na/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/i5+1,6+1; |

InChI Key |

NVPLKQSQRQOWCP-IGQLHDOCSA-N |

Isomeric SMILES |

CC(C)C[13C](=O)[13C](=O)O.[Na] |

Canonical SMILES |

CC(C)CC(=O)C(=O)O.[Na] |

Origin of Product |

United States |

Applications in Metabolic Flux Analysis Mfa

Principles of 13C-Metabolic Flux Analysis Utilizing Alpha-Ketoisocaproic Acid-13C2

13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone technique in metabolic engineering and systems biology for elucidating in vivo metabolic pathway activity. The fundamental principle involves introducing a substrate enriched with a stable isotope, in this case, Alpha-ketoisocaproic acid with two carbon atoms labeled as 13C, into a biological system. As the cells metabolize this tracer, the 13C atoms are distributed throughout the metabolic network, creating unique labeling patterns in downstream metabolites.

The core of the analysis relies on the fact that different metabolic flux distributions will result in distinct isotopic labeling patterns. Alpha-ketoisocaproic acid (KIC) is the keto acid corresponding to the essential amino acid leucine (B10760876). Therefore, using Alpha-ketoisocaproic acid-13C2 as a tracer specifically targets the reversible transamination reaction between KIC and leucine, catalyzed by the branched-chain amino acid transferase (BCAT) enzyme, and subsequent pathways of leucine catabolism.

By measuring the specific arrangement of 13C atoms in these related metabolites, a process that determines their mass isotopomer distribution (MID), researchers can infer the relative and absolute rates of the reactions that produced them. This approach provides a detailed snapshot of the metabolic phenotype, revealing how cells utilize specific pathways under various conditions.

The general workflow of a 13C-MFA experiment consists of several key stages:

Tracer Selection and Experimental Design : Choosing the appropriate labeled substrate to probe the pathways of interest.

Isotope Labeling Experiment : Culturing cells or organisms in the presence of the 13C-labeled tracer until a metabolic and isotopic steady state is achieved.

Metabolite Analysis : Harvesting metabolites and measuring their mass isotopomer distributions, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Flux Estimation : Using computational models to estimate the intracellular fluxes that best explain the measured labeling patterns.

Statistical Analysis : Evaluating the goodness-of-fit and determining the confidence intervals for the estimated fluxes.

Quantification of Intracellular Metabolic Fluxes

The quantification of intracellular metabolic fluxes is the primary goal of 13C-MFA. This process translates the measured isotopic labeling data into reaction rates. After introducing Alpha-ketoisocaproic acid-13C2, the 13C labels will be incorporated into leucine through the action of BCAT enzymes. Further metabolism of leucine will transfer these labels to other compounds.

The key steps in quantification are:

Measurement of Mass Isotopomer Distributions (MIDs) : The central experimental data for MFA are the MIDs of key intracellular metabolites. Mass spectrometry is commonly used to measure the relative abundance of different isotopomers (molecules that differ only in their isotopic composition). For example, after feeding Alpha-ketoisocaproic acid-13C2, the MID of leucine would be measured to determine the proportion of leucine molecules containing zero, one, or two 13C atoms.

Metabolic Network Model : A stoichiometric model of the relevant metabolic pathways is required. This model defines all the biochemical reactions, their stoichiometry, and the specific carbon atom transitions for each reaction. For a study using KIC-13C2, this network would prominently feature branched-chain amino acid metabolism.

Flux Estimation via Optimization : The intracellular fluxes are unknown variables that are estimated by fitting the computational model to the experimental data. This is achieved by using an optimization algorithm that minimizes the difference between the experimentally measured MIDs and the MIDs predicted by the model. The resulting flux values provide a quantitative map of metabolic activity.

This quantitative approach allows for the investigation of how metabolic fluxes are redirected in response to genetic modifications or environmental changes.

Isotopic Steady State and Labeling Dynamics in MFA Experiments

A critical assumption in many 13C-MFA studies is that the system is at both a metabolic and isotopic steady state.

Metabolic Steady State : This condition implies that the concentrations of intracellular metabolites are constant over time. This is often assumed during specific growth phases, such as the exponential growth phase in cell cultures.

Isotopic Steady State : This is reached when the isotopic enrichment of intracellular metabolites no longer changes over time. In a typical experiment, this means the labeling experiment is run for a sufficient duration to allow the 13C label from the tracer (e.g., Alpha-ketoisocaproic acid-13C2) to be fully incorporated into the downstream metabolites of interest, reaching a constant level of enrichment. Achieving this state simplifies the mathematical modeling required for flux calculation.

However, for some biological systems, particularly those with slow metabolic rates like mammalian cells, reaching an isotopic steady state can take a long time (hours or even days). In such cases, an alternative approach called Isotopically Nonstationary MFA (INST-MFA) can be used. INST-MFA utilizes labeling data from multiple time points before the isotopic steady state is reached. This dynamic approach can provide increased sensitivity for certain fluxes and can also be used to estimate the size of intracellular metabolite pools.

| State | Description | Implication for MFA |

| Metabolic Steady State | Intracellular metabolite concentrations are constant. | Simplifies the mass balance equations in the metabolic model. |

| Isotopic Steady State | The fractional labeling of metabolites is constant. | Allows for the use of algebraic equations to relate fluxes to labeling patterns, simplifying computation. |

| Isotopic Non-Steady State | The fractional labeling of metabolites changes over time. | Requires dynamic modeling with ordinary differential equations but can provide more information, including metabolite pool sizes. |

Computational Modeling and Network Analysis for Flux Determination

Computational modeling is an indispensable part of 13C-MFA. It is the bridge between the experimental labeling data and the final flux map. The process involves creating a mathematical representation of the cell's metabolic network and using it to simulate isotopic labeling for a given set of fluxes.

The key components of the computational workflow include:

Metabolic Network Reconstruction : A detailed map of the biochemical reactions relevant to the metabolism of the tracer is constructed. This includes the stoichiometry of each reaction and the specific mapping of carbon atoms from substrates to products.

Mathematical Modeling : The network is translated into a system of algebraic equations (for steady-state MFA) or ordinary differential equations (for INST-MFA) that describe the flow of isotopes. These models predict the MID of each metabolite based on a given set of flux values.

Flux Estimation Algorithms : The core of the analysis is an optimization problem. The goal is to find the set of flux values that minimizes the sum of squared residuals between the experimentally measured MIDs and the MIDs predicted by the model.

Statistical Validation : After a best-fit flux map is obtained, statistical analyses are performed to assess the goodness-of-fit and to calculate confidence intervals for each estimated flux, providing a measure of their precision.

Various software packages have been developed to handle these complex calculations, automating the process of flux estimation from raw labeling data.

Comparative Fluxomics with Other Isotopic Tracers

The choice of isotopic tracer is a critical step in designing an MFA experiment, as it determines which metabolic pathways can be accurately resolved. Alpha-ketoisocaproic acid-13C2 is a specialized tracer, and its utility is best understood by comparing it to more common, general-purpose tracers like 13C-labeled glucose and glutamine.

[U-13C6]Glucose : This is one of the most common tracers used in MFA. It provides broad coverage of central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. It is excellent for obtaining a global overview of how cells process their primary energy source.

[U-13C5]Glutamine : Often used in studies of mammalian cells, where glutamine is a major substrate for the TCA cycle (a process known as glutaminolysis). It provides high resolution for fluxes around the TCA cycle and related anaplerotic reactions.

Alpha-ketoisocaproic acid-13C2 : This tracer offers a highly focused view of a specific area of metabolism. Its primary application is to quantify fluxes related to branched-chain amino acid metabolism. This pathway might be poorly resolved using glucose or glutamine tracers alone, as the carbon backbones of BCAAs are not directly derived from these central carbon metabolites in many organisms.

The selection of a tracer depends on the research question. For a system-wide analysis of central carbon metabolism, glucose or glutamine would be preferred. However, to specifically investigate the activity of branched-chain amino acid catabolism, or the flux through the BCAT reaction, Alpha-ketoisocaproic acid-13C2 is the more informative and direct tool. In some complex studies, multiple parallel labeling experiments using different tracers are performed to resolve fluxes across a wider range of metabolic pathways.

| Isotopic Tracer | Primary Metabolic Pathways Traced | Typical Application |

| [U-13C6]Glucose | Glycolysis, Pentose Phosphate Pathway, TCA Cycle | General analysis of central carbon metabolism. |

| [U-13C5]Glutamine | TCA Cycle, Anaplerosis, Glutaminolysis | Analysis of mitochondrial metabolism, particularly in cancer cells. |

| Alpha-ketoisocaproic acid-13C2 | Branched-Chain Amino Acid (Leucine) Metabolism | Focused analysis of BCAA catabolism and transamination fluxes. |

Research on Branched Chain Amino Acid Metabolism and Intermediary Pathways

Elucidation of Leucine (B10760876) Catabolism Pathways

The breakdown of leucine is a multi-step process primarily initiated in tissues like skeletal muscle. The use of isotopically labeled alpha-ketoisocaproic acid (α-KIC) has been fundamental in clarifying the key enzymatic steps involved in this pathway.

The initial and reversible step in leucine catabolism is transamination, a reaction catalyzed by the enzyme branched-chain aminotransferase (BCAT). nih.govnih.gov This enzyme facilitates the transfer of an amino group from leucine to α-ketoglutarate, yielding α-KIC and glutamate (B1630785). wikipedia.org Conversely, BCAT can also catalyze the reverse reaction, converting α-KIC back into leucine, a process that is crucial for maintaining leucine homeostasis. nih.gov

There are two primary isoforms of this enzyme: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2). nih.govnih.gov While BCAT1 is found predominantly in neural tissue, BCAT2 is widely expressed in most tissues, with skeletal muscle being a major reservoir. nih.gov

Research utilizing hyperpolarized [1-¹³C]ketoisocaproate has enabled the non-invasive, real-time imaging of BCAT activity in vivo. nih.gov By monitoring the conversion of the labeled α-KIC into [¹³C]leucine via magnetic resonance spectroscopy, investigators can quantify the flux through the BCAT-catalyzed reaction in different tissues and disease states, such as cancer. nih.gov Studies in neonatal pigs have also shown that infusion of KIC leads to a corresponding increase in plasma leucine levels, directly demonstrating this reversible conversion. nih.gov

Table 1: Key Enzymes in Leucine Catabolism

| Enzyme | Gene (Human) | Location | Function |

|---|---|---|---|

| Branched-Chain Aminotransferase (BCAT) | BCAT1, BCAT2 | Cytosol, Mitochondria | Catalyzes the reversible transamination of leucine to α-KIC. nih.govwikipedia.orgnih.gov |

Following its formation, α-KIC undergoes a critical, irreversible step: oxidative decarboxylation. This reaction is catalyzed by the mitochondrial branched-chain alpha-keto acid dehydrogenase complex (BCKDC). nih.govwikipedia.org The BCKDC is a large, multi-enzyme complex, structurally related to the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes, and it requires several cofactors, including thiamine (B1217682) pyrophosphate and coenzyme A. nih.gov This complex converts α-KIC into isovaleryl-CoA, committing the carbon skeleton of leucine to further breakdown. nih.govrupahealth.com

The use of α-keto[1-¹³C]isocaproate has led to the development of highly sensitive, non-radioactive assays to measure BCKDC activity. nih.gov In these assays, the BCKDC enzyme complex acts on the labeled substrate, releasing the ¹³C-labeled carbon as ¹³CO₂. nih.gov The rate of ¹³CO₂ production, which can be precisely measured using gas chromatography-isotope ratio mass spectrometry, provides a direct quantification of BCKDC activity even in tissues where it is normally low, such as skeletal muscle. nih.gov This method has proven invaluable for studying the regulation of this rate-limiting enzyme in various physiological and pathological conditions. nih.gov

Tracing Carbon Fate to Downstream Metabolites

By labeling α-KIC with stable isotopes like ¹³C, researchers can trace the journey of its carbon atoms as they are incorporated into a variety of downstream molecules. This provides a clear map of how leucine contributes to other essential metabolic pools.

As the BCAT-catalyzed reaction is reversible, a significant portion of circulating α-KIC can be reaminated to form leucine. physiology.org Dual-tracer studies, employing both labeled leucine and labeled α-KIC, have demonstrated this extensive interconversion in vivo. physiology.org This pathway allows the body to salvage the carbon skeleton of α-KIC to regenerate the essential amino acid leucine. Furthermore, the transamination process itself generates glutamate from α-ketoglutarate, linking BCAA metabolism to the synthesis of non-essential amino acids like alanine (B10760859), which can be formed from the subsequent transamination of pyruvate by glutamate. wikipedia.org

Leucine is classified as a purely ketogenic amino acid, meaning its catabolism leads exclusively to the production of ketone bodies and their precursors. youtube.comyoutube.com After the BCKDC converts α-KIC to isovaleryl-CoA, a series of subsequent reactions metabolizes it into acetyl-CoA and acetoacetate (B1235776). wikipedia.orgrupahealth.com Studies using isolated rat liver cells have shown that α-ketoisocaproate is rapidly metabolized, with acetoacetate being the major end product. nih.gov The ¹³C label from Alpha-ketoisocaproic acid-13C2 would be incorporated into these molecules, allowing for precise quantification of the flux from leucine to the acetyl-CoA and ketone body pools. researchgate.net This ketogenic fate distinguishes leucine from the other BCAAs, isoleucine (which is both ketogenic and glucogenic) and valine (which is purely glucogenic). youtube.com

The acetyl-CoA generated from the catabolism of α-KIC is a central metabolic intermediate that can enter the tricarboxylic acid (TCA) cycle. nih.gov It combines with oxaloacetate to form citrate, initiating a series of reactions that are fundamental for cellular energy production. teachmephysiology.com By using Alpha-ketoisocaproic acid-13C2 as a tracer, scientists can follow the labeled carbons as they are incorporated into TCA cycle intermediates like citrate, α-ketoglutarate, and malate. nih.govelifesciences.org This demonstrates the direct contribution of the leucine carbon skeleton to cellular respiration. Research has shown that the oxidation of acetyl-CoA derived from α-KIC within the TCA cycle can be influenced by the availability of other substrates, highlighting the intricate regulation and integration of metabolic pathways. nih.gov

Table 2: Metabolic Fate of Alpha-ketoisocaproic acid

| Pathway | Key Intermediate(s) | Ultimate Product(s) | Metabolic Significance |

|---|---|---|---|

| Reamination | Leucine | Leucine | Regeneration of an essential amino acid. nih.govphysiology.org |

| Ketogenesis | Isovaleryl-CoA | Acetyl-CoA, Acetoacetate | Production of ketone bodies and energy precursors. wikipedia.orgyoutube.comnih.gov |

Investigation of Protein Synthesis and Degradation Pathways via BCAA Metabolism

The dynamic balance between protein synthesis and degradation, collectively known as protein turnover, is fundamental to cellular health, growth, and adaptation. Stable isotope tracers, such as Alpha-ketoisocaproic acid-13C2 (sodium), have been instrumental in quantifying the rates of these opposing processes. By introducing a labeled precursor into the metabolic system, scientists can track its incorporation into newly synthesized proteins and its dilution in the free amino acid pool, providing a window into the kinetics of protein metabolism.

The use of [1,2-¹³C₂]leucine, which is metabolized to [1,2-¹³C₂]alpha-ketoisocaproate, allows for highly precise measurements of muscle protein synthesis. nih.gov This is because the enrichment of the intracellular precursor for protein synthesis, leucyl-tRNA, can be estimated from the isotopic enrichment of plasma or muscle KIC. This approach has been crucial in understanding how various stimuli, such as nutrition and exercise, impact muscle mass regulation.

Detailed Research Findings

Studies employing isotopically labeled KIC have revealed the differential contribution of extracellular KIC to protein synthesis across various tissues. In one rat study, a dual-labeling approach with [¹⁴C]KIC and [³H]leucine was used to determine the fraction of leucine incorporated into tissue protein that originated from plasma KIC. The findings demonstrated that this contribution is tissue-dependent, highlighting the diverse metabolic handling of BCAAs throughout the body.

For instance, the brain and heart were found to derive a significant portion of their leucine for protein synthesis from extracellular KIC, whereas the liver and bone marrow showed negligible utilization of plasma KIC for this purpose. This suggests that certain tissues possess a more active transport and/or transamination system for KIC, allowing it to serve as a direct precursor for protein synthesis.

| Tissue | Fraction of Leucine for Protein Synthesis from Extracellular KIC (%) |

|---|---|

| Brain | 35 - 45 |

| Heart | 35 - 45 |

| Skeletal Muscle | ~15 |

| Liver | 0 |

| Bone Marrow | 0 |

This table presents data synthesized from research on the contribution of extracellular alpha-ketoisocaproate (KIC) to protein synthesis in various rat tissues. The use of dual-labeled isotopes allows for the quantification of the relative utilization of plasma KIC versus plasma leucine for the creation of new proteins.

Nitrogen Disposal Pathways in Relation to Branched-Chain Amino Acid Turnover

The catabolism of amino acids necessitates the safe disposal of their nitrogenous components, primarily through the synthesis of urea. The study of nitrogen disposal pathways is critical for understanding protein metabolism in both health and disease. Alpha-ketoisocaproic acid, being a keto acid, can be transaminated to form leucine, a process that can either consume or release an amino group, thus influencing nitrogen balance.

The use of ¹³C-labeled KIC allows researchers to trace the fate of the carbon skeleton of leucine and, indirectly, the movement of nitrogen. When labeled KIC is administered, its conversion to labeled leucine and subsequent incorporation into protein can be monitored. Conversely, the oxidation of the labeled carbon skeleton to ¹³CO₂ provides a measure of BCAA catabolism.

Detailed Research Findings

Research in parenterally fed rats has demonstrated the nitrogen-sparing effect of KIC supplementation. In a study where rats received total parenteral nutrition with or without sodium 2-ketoisocaproate, the administration of KIC led to a significant reduction in nitrogen excretion and an improved nitrogen balance. This effect is attributed to the ability of KIC to be aminated to leucine, thereby reducing the need to break down endogenous proteins to supply this essential amino acid.

The study also revealed that a substantial portion of the infused KIC was incorporated into newly synthesized protein as leucine, highlighting its efficacy as a leucine precursor. The fractional oxidation of labeled KIC was found to increase, indicating that the administered KIC was readily available for metabolic processes.

| Parameter | Control Group (Parenteral Nutrition) | KIC-Supplemented Group (Parenteral Nutrition + KIC) |

|---|---|---|

| Nitrogen Excretion | Baseline | Significantly Reduced |

| Nitrogen Balance | Negative or Less Positive | Significantly Improved |

| Incorporation of Infused KIC into Protein (as Leucine) | N/A | ~40% of total leucine incorporation |

This table summarizes the findings from a study on the nitrogen-sparing effects of alpha-ketoisocaproate (KIC) in parenterally fed rats. The data illustrates the positive impact of KIC supplementation on nitrogen balance and its significant contribution to protein synthesis.

In Vitro and Ex Vivo Research Models Utilizing Alpha Ketoisocaproic Acid 13c2

Cellular Metabolic Studies

Cell-based assays are fundamental for investigating metabolic pathways at a molecular level. The use of Alpha-ketoisocaproic acid-13C2 in these systems enables researchers to trace the conversion of this keto acid into other essential molecules, providing insights into protein synthesis and cellular bioenergetics.

Mammalian cell lines are indispensable for producing complex human proteins that require specific post-translational modifications not available in lower organisms like bacteria or yeast. nih.govnih.gov However, isotope labeling in these systems can be challenging and expensive. Alpha-ketoisocaproic acid-13C2 offers an efficient solution, serving as a metabolic precursor for the production of 13C-labeled leucine (B10760876). biorxiv.org

In cell lines such as Human Embryonic Kidney 293 (HEK293) cells, Alpha-ketoisocaproic acid-13C2 is readily taken up and converted by cellular machinery into 13C-leucine, which is then incorporated into newly synthesized proteins. biorxiv.org This method is particularly valuable for NMR studies, allowing for the investigation of the structure, function, and dynamics of complex proteins like membrane receptors, which are often difficult to express in bacterial systems. nih.govbiorxiv.org

Beyond protein labeling, the unlabeled form of KIC has been used in murine hippocampal neuronal HT-22 cells to study its role in neurotoxicity, particularly in the context of Maple Syrup Urine Disease (MSUD), where KIC accumulates. nih.gov Studies show that KIC impairs mitochondrial function and increases the production of reactive oxygen species (RS) in HT-22 cells. nih.govresearchgate.net The use of Alpha-ketoisocaproic acid-13C2 in such models would allow for a more detailed analysis of the specific metabolic pathways disrupted by KIC accumulation.

| Cell Line | Application | Key Findings | Reference |

|---|---|---|---|

| HEK293 | Isotope Labeling Precursor | Serves as an effective and economical precursor for 13C-leucine labeling, enabling NMR studies of complex proteins expressed in mammalian systems. | biorxiv.org |

| HT-22 (Murine Hippocampal) | Metabolic & Toxicity Analysis | Unlabeled KIC was found to reduce the metabolic ability of cells (MTT assay) and increase the production of reactive species. It also led to a reduction in the activity of mitochondrial respiratory chain enzymes. | nih.gov |

While mammalian cells are crucial for certain proteins, Escherichia coli remains a workhorse for recombinant protein expression due to its rapid growth and ease of genetic manipulation. In the context of isotope labeling, E. coli systems can be utilized in sophisticated ways involving Alpha-ketoisocaproic acid precursors.

One advanced strategy does not use the labeled precursor to produce the final protein in E. coli, but rather uses the bacteria as a factory to generate labeled amino acids for subsequent use in mammalian cell cultures. In this approach, E. coli is grown in a medium containing labeled precursors, such as α-keto-isovalerate, to produce a fully labeled cell mass. biorxiv.org This bacterial biomass is then hydrolyzed to create a rich extract of labeled amino acids, including 13C-leucine derived from its precursor. This extract provides a cost-effective and comprehensive source of labeled nutrients for protein expression in more complex systems like HEK293 cells. biorxiv.org This method leverages the robust metabolic capabilities of E. coli to facilitate research in higher eukaryotic systems.

| Step | Description | Purpose | Reference |

|---|---|---|---|

| 1. Culturing | E. coli is grown in a minimal medium containing specific 13C-labeled precursors (e.g., α-keto-isovalerate for Val/Leu). | To have the bacteria metabolically convert the simple labeled precursors into a full suite of labeled amino acids. | biorxiv.org |

| 2. Harvesting | The fully labeled E. coli cell mass is harvested after reaching sufficient density. | To collect the biomass rich in labeled proteins and metabolites. | biorxiv.org |

| 3. Hydrolysis | The bacterial biomass is hydrolyzed to break down proteins into individual amino acids. | To create a labeled amino acid extract. | biorxiv.org |

| 4. Application | The resulting labeled amino acid extract is used as a nutrient source for culturing mammalian cells (e.g., HEK293). | To produce a labeled target protein in a mammalian system for structural and functional studies. | biorxiv.org |

Ex Vivo Tissue Slice Models

Ex vivo tissue models bridge the gap between in vitro cell culture and in vivo animal studies, allowing for the investigation of metabolic processes within the architecture of an intact organ.

While direct studies using Alpha-ketoisocaproic acid-13C2 on human liver slices are not prominent in the available literature, research on isolated rat liver cells and perfused rat livers provides a strong blueprint for such investigations. nih.govnih.gov These studies show that the liver rapidly metabolizes KIC. nih.gov The primary metabolic fates are ketogenesis (conversion to ketone bodies like acetoacetate) and transamination to form leucine. nih.govnih.gov

In a model using perfused livers from cirrhotic rats, KIC metabolism was shown to be dramatically altered. nih.gov Compared to healthy livers, cirrhotic livers exhibited decreased KIC uptake and reduced decarboxylation. Conversely, the transamination pathway to leucine and subsequent incorporation into proteins was significantly increased. nih.gov Applying Alpha-ketoisocaproic acid-13C2 to human liver tissue slices would enable researchers to trace these distinct pathways with high precision, offering critical insights into how diseases like cirrhosis impact amino acid and keto acid metabolism.

| Metabolic Parameter | Healthy Liver | Cirrhotic Liver | Key Observation | Reference |

|---|---|---|---|---|

| KIC Uptake | 6.32 ± 0.58 µmol/min | 4.04 ± 0.33 µmol/min | Uptake is significantly lower in cirrhotic livers. | nih.gov |

| Transamination to Leucine (% of uptake) | 6.8% | 25.4% | Transamination pathway is enhanced in cirrhosis. | nih.gov |

| Incorporation into Protein | 0.20 ± 0.04% | 0.25 ± 0.04% | Protein incorporation via transamination is increased. | nih.gov |

| Decarboxylation Pathway (Ketogenesis) | Normal | Reduced by 40-85% | Ketone body production from KIC is inhibited. | nih.gov |

Given that the accumulation of KIC is primarily associated with neurological damage in MSUD, the brain is another critical organ for metabolic studies. nih.govcaymanchem.com In vivo research has demonstrated that KIC administration to rats induces oxidative stress, disrupts mitochondrial function, and causes neuronal damage in the hippocampus and cerebral cortex. nih.govnih.gov

These findings provide a strong rationale for using ex vivo brain tissue slices (e.g., from the hippocampus or cortex) to dissect the underlying metabolic disturbances in a controlled environment. The application of Alpha-ketoisocaproic acid-13C2 in these models would allow for precise tracing of its conversion and help identify the specific enzymatic steps and pathways affected, offering a clearer understanding of the mechanisms behind its neurotoxicity.

In Vivo Animal Model Research (e.g., rats, mice)

In vivo studies in animal models such as rats and mice are essential for understanding the systemic effects and organ-specific metabolism of compounds. Research using unlabeled KIC has provided significant insights into its physiological and pathological roles, particularly its neurotoxic effects.

Studies involving the direct administration of KIC to rats have shown that it can induce significant neurological damage. In neonate rats, intracerebral injection of KIC disrupts brain redox homeostasis, leading to increased oxidative damage to lipids and proteins, and impairs antioxidant defenses. nih.gov This ultimately results in neuronal death, glial reactivity, and damage to myelin. nih.gov Similarly, injection of KIC into the hippocampus of adult rats was found to reduce the activity of mitochondrial respiratory chain enzymes and increase the formation of reactive species, implicating mitochondrial dysfunction in its neurotoxicity. nih.gov

The use of Alpha-ketoisocaproic acid-13C2 in these animal models allows researchers to conduct tracer studies to map its distribution, uptake, and metabolic fate throughout the body in real-time, providing a dynamic view of how it contributes to the neuropathology observed in conditions like MSUD.

| Animal Model | Administration | Affected Brain Region | Key Findings | Reference |

|---|---|---|---|---|

| Neonate Rats | Intracerebral Injection | Cerebral Cortex & Striatum | Disrupted redox homeostasis, increased oxidative damage, neuronal death, and myelination injury. | nih.gov |

| Adult Male Rats | Intracerebroventricular Injection | Hippocampus | Reduced activities of mitochondrial respiratory chain enzymes; increased production of reactive species. | nih.gov |

Insights from Metabolic Disorders Research Models

The use of Alpha-ketoisocaproic acid-13C2 has been particularly valuable in studying inborn errors of metabolism, such as Maple Syrup Urine Disease (MSUD), which is characterized by a deficiency in the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex.

Investigating Metabolic Alterations in Models of Branched-Chain Alpha-Keto Acid Dehydrogenase Deficiency

In vitro studies using cultured fibroblasts from patients with MSUD have been instrumental in elucidating the metabolic consequences of BCKDH deficiency. When these cells are incubated with Alpha-ketoisocaproic acid-13C2, the labeled carbon atoms allow for the precise tracking of the compound's metabolic fate. Research has shown that in both normal and MSUD fibroblasts, the transamination of alpha-ketoisocaproic acid (KIC) to leucine is a saturable process, reaching its maximum rate at extracellular KIC concentrations of 2-6 mmol/L. This indicates a limitation in the reversible conversion of KIC back to leucine, which can be overwhelmed at high substrate concentrations.

Furthermore, studies utilizing hyperpolarized [1-13C]KIC have enabled the real-time in vivo assessment of both branched-chain amino acid aminotransferase (BCAT) and BCKDH activities. These studies have demonstrated that the metabolism of KIC can be tracked to either leucine via BCAT or to CO2 via BCKDH, providing a dynamic view of BCAA catabolism. researchgate.netresearchgate.net

Analysis of Metabolic Perturbations in Specific Research Models

The application of Alpha-ketoisocaproic acid-13C2 extends to various research models to understand metabolic dysregulation in other diseases. For instance, in models of glioblastoma, a type of brain cancer, there is an observed increase in the oxidation of leucine, which can be traced using labeled KIC. researchgate.netresearchgate.net In hepatocellular carcinoma (HCC) cells under ischemic conditions, mimicking those after certain cancer treatments, the metabolism of [1-13C]KIC is shunted away from leucine production and towards catabolism into CO2, indicating an inactivation of BCAT and activation of BCKDH. rsna.org

Studies in a pig model have provided a comprehensive analysis of BCAA and branched-chain keto acid (BCKA) metabolism across different organs. These studies, which can utilize labeled KIC, have shown that in the postprandial state, the portal-drained viscera are significant sites of BCAA metabolism to BCKAs, which are then predominantly taken up by the liver. usercontent.one This highlights the complex interplay between different organs in maintaining BCAA homeostasis.

| Research Model | Key Finding with Labeled KIC | Reference |

| Glioblastoma (F98 rat glioma) | Increased oxidation of leucine, indicating upregulated KIC catabolism. | researchgate.netresearchgate.net |

| Hepatocellular Carcinoma (in vitro) | Under ischemia, decreased conversion of KIC to leucine and increased catabolism to CO2. | rsna.org |

| Pig (multi-catheterized model) | Portal-drained viscera metabolize a significant portion of dietary BCAAs to BCKAs, which are then utilized by the liver. | usercontent.one |

Enzyme Kinetics and Substrate Utilization Studies

Alpha-ketoisocaproic acid-13C2 is an invaluable tool for studying the kinetics of enzymes involved in BCAA metabolism, primarily the branched-chain amino acid aminotransferases (BCATs). These enzymes catalyze the reversible transamination of BCAAs to their corresponding alpha-keto acids.

By using labeled KIC as a substrate, researchers can accurately measure key kinetic parameters. For instance, studies have determined the Michaelis constant (Km) of BCAT for KIC to be approximately 0.14 mM, indicating the substrate concentration at which the enzyme reaches half of its maximum velocity. The maximum reaction velocity (Vmax) has been reported as 71 nmol/min/g of tissue. dtic.mil This information is fundamental to understanding the efficiency and capacity of the BCAA metabolic pathways.

The use of stable isotope tracers like Alpha-ketoisocaproic acid-13C2 allows for detailed kinetic studies without the need for radioactive materials. These studies have confirmed that the transamination of BCAAs is a rapid and reversible process in vivo. annualreviews.org The ability to trace the labeled carbons through various metabolic steps provides a quantitative understanding of substrate utilization and flux through different pathways.

| Enzyme | Kinetic Parameter | Value | Reference |

| Branched-Chain Amino Acid Aminotransferase (BCAT) | Km for KIC | 0.14 mM | dtic.mil |

| Branched-Chain Amino Acid Aminotransferase (BCAT) | Vmax | 71 nmol/min/g | dtic.mil |

Advanced Research Directions and Emerging Applications

Development of Novel Polarization Transfer Catalysts for Hyperpolarized MRS

Hyperpolarized Magnetic Resonance Spectroscopy (MRS) is a revolutionary imaging technique that dramatically enhances the signal of 13C-labeled compounds, enabling real-time, non-invasive monitoring of metabolic pathways in vivo. nih.govnih.gov The sensitivity of magnetic resonance can be increased by more than four orders of magnitude through hyperpolarization. nih.gov This process involves artificially boosting the nuclear spin polarization of a substance like Alpha-ketoisocaproic acid-13C2 far beyond its thermal equilibrium state. nih.gov

Current research is intensely focused on improving the methods of polarization. Dissolution dynamic nuclear polarization (d-DNP) is a common method, but it requires very low temperatures and high magnetic fields. nih.gov A significant area of innovation is the development of new catalysts for a technique called parahydrogen-induced polarization (PHIP). nih.gov PHIP offers the potential for faster, more cost-effective, and technically less demanding polarization compared to d-DNP. nih.gov However, a typical challenge with PHIP is that it often requires organic solvents and a catalyst that must be efficiently removed before the hyperpolarized probe can be used in a biological system. nih.gov

Another novel approach involves the use of optically polarized crystals. Researchers have demonstrated that dissolving spin-polarized pentacene-doped naphthalene (B1677914) crystals in a solution containing a target analyte can effectively transfer polarization. huji.ac.ilacs.org This method facilitates the transfer of high spin polarization from the crystals to external nuclei at room temperature and moderate magnetic fields. huji.ac.il The development of such advanced polarization transfer methods is crucial for broadening the application of hyperpolarized probes, including Alpha-ketoisocaproic acid-13C2, in metabolic imaging.

Table 1: Comparison of Hyperpolarization Techniques

| Technique | Principle | Advantages | Challenges | Relevant Findings |

|---|---|---|---|---|

| Dissolution Dynamic Nuclear Polarization (d-DNP) | Microwave irradiation of a sample with free radicals at low temperature and high magnetic field. nih.gov | Well-established, high polarization levels achievable. | Requires expensive equipment, very low temperatures (~1K), and high magnetic fields. nih.gov | Enables signal enhancement of 10,000 to 100,000-fold for 13C nuclei. nih.gov |

| Parahydrogen-Induced Polarization (PHIP) | Transfers spin order from parahydrogen to a target molecule via a hydrogenation reaction catalyzed by a metal complex. nih.gov | Faster, lower equipment cost, does not require high magnetic fields. nih.gov | Typically requires a catalyst that must be removed before in vivo use. nih.gov | A PHIP-based method for [1-13C]pyruvate achieved ~18% polarization with a strong safety profile. nih.gov |

| Optical Polarization Transfer | Dissolution of optically polarized crystals (e.g., pentacene-doped naphthalene) transfers polarization to target molecules. huji.ac.il | Operates at room temperature and moderate magnetic fields. huji.ac.il | Newer technique, efficiency of transfer can vary. | Observed NMR signal enhancements by factors between -200 and -1730 for small molecules. acs.org |

Application in Targeted Metabolomics and Untargeted Profiling

Stable isotope-labeled compounds are indispensable tools in metabolomics. Alpha-ketoisocaproic acid-13C2 (sodium) finds significant use in both targeted and untargeted approaches to study metabolism.

In targeted metabolomics , the focus is on measuring specific, known metabolites. Alpha-ketoisocaproic acid-13C2 is ideal for use as an internal standard in mass spectrometry-based assays to precisely quantify its unlabeled counterpart, α-ketoisocaproic acid (α-KIC). medchemexpress.comsigmaaldrich.com This is critical for studies of leucine (B10760876) metabolism, as α-KIC is the direct transamination product of this essential amino acid. medchemexpress.comwikipedia.org

A prominent targeted application is the 2-keto[1-13C]isocaproate breath test. nih.govcapes.gov.br In this non-invasive test, after administration of the labeled compound, the rate of its oxidation is measured by detecting the amount of labeled 13CO2 in exhaled breath using isotope ratio mass spectrometry. nih.gov This provides a direct assessment of liver mitochondrial function. nih.govcapes.gov.br Research has utilized this method to detect impaired mitochondrial oxidation in patients with alcoholic liver disease, who show a significantly lower percentage of oxidized tracer compared to healthy individuals. nih.gov

Table 2: Research Findings from the 2-keto[1-13C]isocaproate Breath Test

| Study Population | Key Parameter Measured | Primary Finding | Significance (p-value) | Reference |

|---|---|---|---|---|

| Healthy Controls vs. Patients with Alcoholic Liver Disease | Percentage of oxidized tracer | Oxidation was lower in patients with alcoholic liver disease compared to healthy volunteers. | p = 0.001 | nih.gov |

| Patients with Alcoholic vs. Non-alcoholic Liver Disease | Percentage of oxidized tracer | Oxidation was lower in patients with alcoholic liver disease compared to non-alcoholic patients. | p = 0.003 | nih.gov |

| Healthy Men vs. Healthy Women | Rate and amount of tracer oxidation | Oxidation in women was faster and tended to be higher than in men. | p = 0.004 (faster rate) | nih.gov |

In untargeted profiling , which aims to measure a wide range of metabolites simultaneously, Alpha-ketoisocaproic acid-13C2 serves a different purpose. While unlabeled α-KIC has been identified as a differential metabolite in untargeted studies nih.gov, using the 13C2-labeled version allows for stable isotope tracing. Researchers can introduce the labeled compound into a biological system (e.g., cell culture or an animal model) and then use untargeted mass spectrometry to identify all downstream metabolites that incorporate the 13C label. This provides a powerful method for discovering and validating metabolic pathways and understanding the fate of the carbon backbone of α-KIC under various physiological or pathological conditions.

Integration with Multi-Omics Data for Systems Biology Approaches

Systems biology seeks to understand the holistic complexity of biological systems by integrating data from multiple "omics" layers, including genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.gov This integrated approach moves beyond studying single components to analyzing the interactions that govern cellular function and organismal phenotypes. researchgate.netresearchgate.net

Stable isotope tracing using compounds like Alpha-ketoisocaproic acid-13C2 provides a critical layer of functional data for systems biology models. nih.gov While standard metabolomics provides a snapshot of metabolite concentrations, isotope tracing reveals metabolic flux—the actual rate of conversion of metabolites through a pathway. This dynamic information is essential for understanding how biological systems respond to genetic or environmental perturbations. researchgate.net

For instance, transcriptomic data might reveal that the expression of genes involved in branched-chain amino acid catabolism is altered in a specific disease state. By introducing Alpha-ketoisocaproic acid-13C2 and tracing its metabolism, researchers can determine if these changes in gene expression translate to an actual change in metabolic flux through that pathway. This integration of transcriptomics and fluxomics provides a much stronger basis for understanding disease mechanisms than either dataset alone. nih.gov The experimental design requirements for metabolomics are often highly compatible with other omics disciplines, facilitating such multi-omics studies. nih.gov

Future Methodological Innovations in Stable Isotope Tracing

The field of stable isotope tracing is continually evolving, with several key areas of innovation promising to enhance the utility of probes like Alpha-ketoisocaproic acid-13C2.

One major frontier is the push toward greater analytical sensitivity and spatial resolution. Advances in mass spectrometry and NMR spectroscopy are enabling the detection of isotope incorporation in smaller sample sizes, with the ultimate goal of performing flux analysis at the single-cell level. This would provide unprecedented insight into cellular heterogeneity in tissues.

As discussed previously, the ongoing development of hyperpolarization techniques like PHIP is a significant methodological innovation. nih.gov Making these powerful methods more accessible and cost-effective will broaden their application in both preclinical and clinical research.

Furthermore, there is a growing need for more sophisticated computational tools and mathematical models. nih.govresearchgate.net As stable isotope tracing experiments become more complex, advanced software is required to analyze the intricate labeling patterns and accurately calculate metabolic fluxes throughout large metabolic networks.

Finally, a continuing innovation is the expansion of non-invasive tracing techniques for clinical assessment. The development and validation of breath tests, such as the 13C sucrose (B13894) breath test for nutrient absorption iaea.org and the 2-keto[1-13C]isocaproate breath test for liver function nih.gov, exemplify a trend toward creating safer and more convenient methods for applying stable isotope tracing in human health studies.

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for α-keto-isocaproic acid-13C2 (sodium) to ensure isotopic purity?

- Methodological Answer : Isotopic labeling requires precise control of reaction conditions. For 13C-labeled compounds, sodium bicarbonate-13C is commonly used in decarboxylation reactions to introduce the isotope. Characterization should include <sup>13</sup>C-NMR and mass spectrometry to confirm isotopic enrichment (>98%) and exclude unlabeled impurities. Ensure synthetic protocols minimize side reactions (e.g., keto-enol tautomerization) that could dilute isotopic integrity .

- Experimental Validation : Compare synthetic yields and isotopic purity across different catalysts (e.g., pyruvate dehydrogenase vs. chemical decarboxylases) to optimize reproducibility .

Q. How does isotopic labeling (13C2) influence metabolic flux analysis in branched-chain amino acid studies?

- Methodological Answer : The 13C2 label at the α-keto position allows tracking of leucine catabolism via transamination pathways. Use tracer experiments in cell cultures or animal models, followed by GC-MS or LC-MS analysis to quantify labeled metabolites (e.g., acetyl-CoA, ketone bodies). Normalize data to unlabeled controls to account for natural isotope abundance .

- Data Interpretation : Apply stoichiometric models (e.g., elementary metabolite units) to resolve flux discrepancies caused by isotopic dilution or compartmentalization .

Advanced Research Questions

Q. What experimental designs resolve contradictions in α-keto-isocaproic acid's role in mitochondrial vs. cytosolic redox balance?

- Methodological Answer : Use compartment-specific inhibitors (e.g., rotenone for mitochondria, iodoacetate for cytosol) in tandem with isotope tracing. Employ CRISPR-edited cell lines (e.g., KO of mitochondrial carriers) to isolate transport mechanisms. Analyze NADH/NAD<sup>+</sup> ratios via fluorescence biosensors and cross-validate with metabolomics .

- Conflict Resolution : Discrepancies may arise from cell-type-specific transporter expression. Address this by repeating experiments in multiple models (e.g., hepatocytes vs. myocytes) and applying ANOVA to identify confounding variables .

Q. How can factorial design optimize α-keto-isocaproic acid-13C2 dosing in tracer studies to balance signal intensity and toxicity?

- Methodological Answer : Implement a 2<sup>k</sup> factorial design, varying dose (0.1–10 mM), exposure time (1–24 hrs), and cell density. Measure isotopic incorporation (via MS) and cytotoxicity (via LDH assay). Response surface methodology (RSM) identifies optimal conditions where signal-to-noise ratio peaks without compromising viability .

- Case Study : In a hepatocyte model, a 5 mM dose over 6 hrs maximized label detection while maintaining >90% viability. Higher doses (>7.5 mM) induced oxidative stress, skewing flux measurements .

Q. What advanced spectroscopic techniques validate the structural stability of α-keto-isocaproic acid-13C2 under physiological pH?

- Methodological Answer : Use <sup>13</sup>C-DEPTQ NMR to monitor keto-enol tautomerization dynamics. Pair with pH-jump stopped-flow spectroscopy to assess isomerization rates. Computational simulations (DFT or MD) predict protonation states and tautomeric equilibria, which are validated experimentally via isotopic shift analysis .

- Key Finding : At pH 7.4, the keto form predominates (>85%), but enolization increases sharply below pH 6.0, affecting reactivity in acidic microenvironments (e.g., tumors) .

Interdisciplinary Applications

Q. How can α-keto-isocaproic acid-13C2 be integrated with CRISPR-Cas9 screens to study metabolic dependencies in cancer?

- Methodological Answer : Combine isotope tracing with pooled CRISPR libraries targeting metabolic enzymes (e.g., BCAT1, BCKDH). Use single-cell RNA-seq to correlate gene KO efficiency with isotopic enrichment in metabolites. Apply gene set enrichment analysis (GSEA) to identify pathways with synthetic lethality .

- Case Study : In glioblastoma, BCAT1 KO reduced 13C incorporation into glutamate by 60%, highlighting branched-chain amino acid addiction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.